Technical Guide: Synthesis of 3-Amino-5-hydroxy-2-methylbenzoic Acid
Technical Guide: Synthesis of 3-Amino-5-hydroxy-2-methylbenzoic Acid
The following technical guide details the synthesis of 3-Amino-5-hydroxy-2-methylbenzoic acid , a specialized aromatic building block used in the development of high-performance polyimides and as a scaffold in medicinal chemistry (e.g., ansamycin antibiotic analogues).
Executive Summary & Structural Analysis
3-Amino-5-hydroxy-2-methylbenzoic acid (CAS: 1025127-47-2 or 2247102-96-9 for HCl salt) is a tri-substituted benzene derivative characterized by a dense functionalization pattern. The presence of the ortho-methyl group relative to the carboxylic acid creates significant steric strain, influencing the regioselectivity of electrophilic substitutions.
This guide prioritizes a linear chemical synthesis starting from commercially available o-toluic acid. While biosynthetic pathways exist for the non-methylated analogue (3-amino-5-hydroxybenzoic acid, AHBA), the 2-methyl variant is most reliably accessed via controlled nitration and regioselective reduction strategies.
Key Chemical Challenges
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Regiocontrol: Directing three distinct substituents (COOH, NH₂, OH) into the 1, 3, and 5 positions relative to a 2-methyl core.
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Steric Hindrance: The 3-position is "sandwiched" between the methyl and carboxyl groups, making it difficult to access directly without directing groups.
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Stability: The amino-phenol motif is prone to oxidation; intermediates must be handled under inert atmospheres where specified.
Retrosynthetic Analysis
The most robust pathway relies on the Nitro-Reduction Strategy . By utilizing the strong meta-directing power of the carboxyl group and the ortho/para-directing power of the methyl group, we can install nitrogen functionalities at the 3 and 5 positions.
Logical Pathway
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Precursor 1: 3-Amino-5-nitro-2-methylbenzoic acid (via reduction of the less hindered nitro group).
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Starting Material: o-Toluic acid (2-Methylbenzoic acid).
Figure 1: Retrosynthetic tree illustrating the stepwise construction of the functionalized core.
Detailed Synthetic Protocol
Step 1: Dinitration of o-Toluic Acid
The first objective is to install nitro groups at the 3 and 5 positions. The 2-methyl group activates the 3 and 5 positions (ortho/para), while the 1-carboxyl group directs to 3 and 5 (meta). This synergistic directing effect allows for successful dinitration, although forcing conditions are required to access the sterically hindered 3-position.
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Reagents: o-Toluic acid (1.0 eq), Fuming Nitric Acid (HNO₃, excess), Conc. Sulfuric Acid (H₂SO₄).
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Conditions: Reflux (100–110°C).
Protocol:
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Dissolve o-toluic acid (13.6 g, 100 mmol) in conc. H₂SO₄ (110 mL) in a round-bottom flask cooled to 0°C.
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Add fuming HNO₃ (excess, ~28 g) dropwise over 30 minutes, maintaining temperature <10°C.
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Allow the mixture to warm to room temperature, then heat to reflux (100°C) for 4–6 hours. Note: Monitoring by TLC is crucial to ensure the conversion of the mono-nitro intermediate (2-methyl-5-nitrobenzoic acid) to the dinitro product.
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Cool the mixture and pour onto crushed ice (500 g).
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Filter the yellow precipitate, wash extensively with cold water to remove acid, and recrystallize from aqueous ethanol.
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Yield: ~50–60% of 3,5-Dinitro-2-methylbenzoic acid .
Step 2: Regioselective Reduction (Zinin Reduction)
This is the critical differentiation step. The 5-nitro group is sterically accessible, whereas the 3-nitro group is shielded by the adjacent methyl and carboxyl groups. Using sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) allows for the selective reduction of the less hindered 5-nitro group.
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Reagents: 3,5-Dinitro-2-methylbenzoic acid, Sodium Sulfide nonahydrate (Na₂S·9H₂O), Methanol/Water.
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Mechanism: Nucleophilic attack of the sulfide on the accessible nitro group.
Protocol:
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Suspend 3,5-dinitro-2-methylbenzoic acid (10 g) in Methanol (100 mL) and Water (20 mL).
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Adjust pH to ~8 with saturated NaHCO₃.
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Add Na₂S·9H₂O (3.0 eq) portion-wise at 50°C.
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Reflux for 2 hours. The solution will turn deep red/orange.
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Evaporate methanol, dilute with water, and acidify carefully with acetic acid to pH 4–5.
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The product, 5-Amino-2-methyl-3-nitrobenzoic acid , precipitates. Filter and dry.[5]
Step 3: Diazotization and Hydrolysis (Hydroxylation)
Convert the newly formed 5-amino group into a hydroxyl group via a diazonium salt intermediate.
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Reagents: NaNO₂, H₂SO₄ (dilute), H₂O.
Protocol:
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Dissolve the 5-amino intermediate in 10% H₂SO₄ (50 mL) and cool to 0–5°C.
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Add aqueous NaNO₂ (1.1 eq) dropwise. Stir for 30 min to form the diazonium salt.
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Hydrolysis: Transfer the cold diazonium solution dropwise into a boiling solution of 10% H₂SO₄ (100 mL).
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Continue boiling for 15–20 minutes until nitrogen evolution ceases.
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Cool to room temperature. The product, 5-Hydroxy-2-methyl-3-nitrobenzoic acid , will crystallize or can be extracted with ethyl acetate.
Step 4: Final Hydrogenation
Reduce the remaining hindered 3-nitro group to the final amine.
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Reagents: H₂ (gas, balloon or 3 atm), 10% Pd/C catalyst, Methanol.
Protocol:
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Dissolve 5-hydroxy-2-methyl-3-nitrobenzoic acid in Methanol.
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Add 10% Pd/C (5 wt% loading).
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Stir under H₂ atmosphere at room temperature for 4–6 hours.
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Filter through Celite to remove the catalyst.
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Concentrate the filtrate. The target compound, 3-Amino-5-hydroxy-2-methylbenzoic acid , is obtained as an off-white to tan solid.
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Purification: Recrystallize from water or convert to the Hydrochloride salt (using HCl/Ether) for better stability.
Process Workflow Diagram
Figure 2: Forward synthesis workflow emphasizing the sequence of functional group interconversions.
Analytical Data & Characterization
The following parameters are expected for the purified product (HCl salt form).
| Parameter | Specification | Notes |
| Appearance | Off-white to pale brown powder | Oxidizes slowly in air; store under inert gas. |
| Molecular Weight | 167.16 g/mol (Free base) | 203.62 g/mol (HCl salt). |
| ¹H NMR (DMSO-d₆) | δ 2.15 (s, 3H, Me), 6.45 (d, 1H, Ar-H), 6.60 (d, 1H, Ar-H) | Peaks at ~9.5 ppm (OH/COOH) and broad NH₂ signal. |
| Mass Spec (ESI) | [M+H]⁺ = 168.06 | Consistent with C₈H₉NO₃.[2] |
| Solubility | Soluble in DMSO, MeOH, Water (hot) | Limited solubility in non-polar solvents. |
Safety & Handling
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Nitro Compounds: The dinitro intermediate is potentially explosive if dried completely and heated; keep damp or handle in solution where possible.
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Diazonium Salts: Unstable above 5°C. Ensure rapid transfer to boiling acid to prevent side reactions or decomposition.
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Hydrogenation: Pd/C is pyrophoric. Handle under nitrogen/argon.[6]
References
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Nitration of o-Toluic Acid : Tahir, M. N., & Raza, A. R. (2011). "2-Methyl-3,5-dinitrobenzoic acid".[3][4][7][8] Acta Crystallographica Section E, 67(12), o3324.
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General Synthesis of Amino-Hydroxy Benzoic Acids : "Method for preparing 3-amino-2-methyl benzoic acid". Patent CN104072383A.
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Compound Data : "3-Amino-5-hydroxy-2-methylbenzoic acid hydrochloride".[2] PubChem CID 138040353.[2]
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Polymer Applications : "Polyimide-silicone resin composition". Patent JP4772593B2.
Sources
- 1. JP5304106B2 - ãã¹ã¤ãããã§ãã¼ã«ååç©åã³ãã®è£½é æ¹æ³ - Google Patents [patents.google.com]
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- 3. CAS 28169-46-2: 2-Methyl-3,5-dinitrobenzoic acid [cymitquimica.com]
- 4. 3,5-Dinitro-2-methylbenzoic acid | 28169-46-2 [chemicalbook.com]
- 5. 5-FLUORO-2-METHOXYBENZOIC ACID | 394-04-7 [chemicalbook.com]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
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- 8. 2-Methyl-3,5-dinitrobenzoic acid, 97+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
